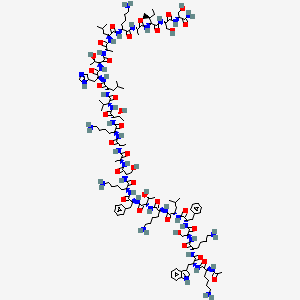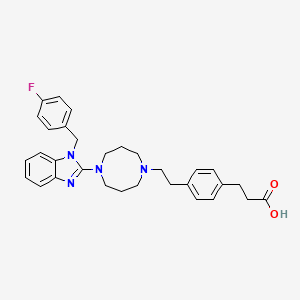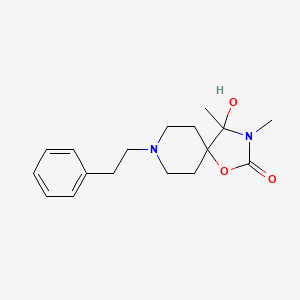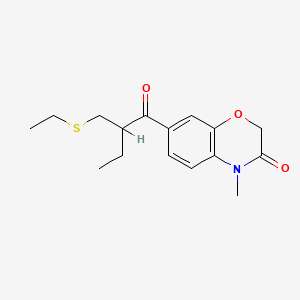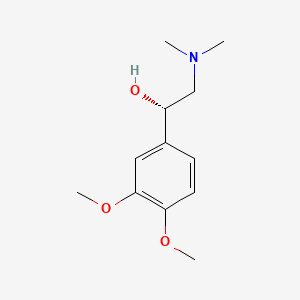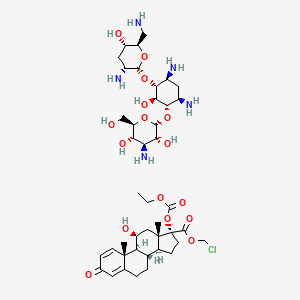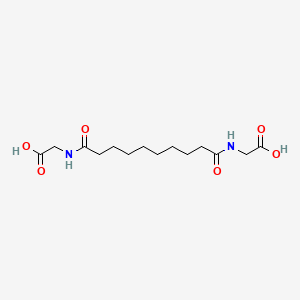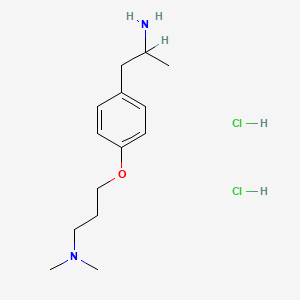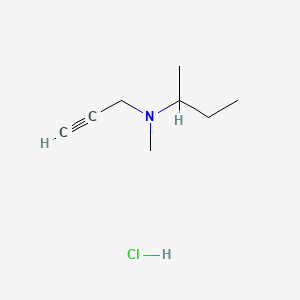
(9Z,12Z)-2,2-Bis(((1-oxooctadeca-9,12-dienyl)oxy)methyl)propane-1,3-diyl bis((9Z,12Z)-octadeca-9,12-dienoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-octadeca-9,12-dienoyloxy-2,2-bis(octadeca-9,12-dienoyloxymethyl)propyl] octadeca-9,12-dienoate is a complex organic compound with the molecular formula C77H132O8 . This compound is characterized by its multiple ester linkages and long-chain unsaturated fatty acids, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-octadeca-9,12-dienoyloxy-2,2-bis(octadeca-9,12-dienoyloxymethyl)propyl] octadeca-9,12-dienoate typically involves esterification reactions. The starting materials include octadeca-9,12-dienoic acid and a polyol such as 2,2-bis(hydroxymethyl)propane-1,3-diol. The reaction is catalyzed by acid catalysts like sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of immobilized catalysts can further enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
[3-octadeca-9,12-dienoyloxy-2,2-bis(octadeca-9,12-dienoyloxymethyl)propyl] octadeca-9,12-dienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and hydroxylated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated derivatives.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include epoxides, hydroxylated derivatives, saturated esters, and substituted esters .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a model substrate for studying esterification and transesterification reactions. It also serves as a precursor for synthesizing complex lipids and polymers .
Biology
In biological research, [3-octadeca-9,12-dienoyloxy-2,2-bis(octadeca-9,12-dienoyloxymethyl)propyl] octadeca-9,12-dienoate is used to study lipid metabolism and enzyme-substrate interactions. Its long-chain unsaturated fatty acids are of particular interest in understanding cell membrane dynamics .
Medicine
In medicine, this compound is investigated for its potential anti-inflammatory and anti-cancer properties. Its ability to modulate lipid signaling pathways makes it a candidate for drug development .
Industry
Industrially, this compound is used in the production of biodegradable polymers and surfactants. Its unique structure imparts desirable properties such as flexibility and hydrophobicity to the final products .
Wirkmechanismus
The mechanism of action of [3-octadeca-9,12-dienoyloxy-2,2-bis(octadeca-9,12-dienoyloxymethyl)propyl] octadeca-9,12-dienoate involves its interaction with lipid membranes and enzymes. The compound’s long-chain unsaturated fatty acids can integrate into cell membranes, altering their fluidity and permeability. This integration can modulate signaling pathways involved in inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octadeca-9,12-dienoic acid: A simpler fatty acid with similar unsaturation.
2,2-bis(hydroxymethyl)propane-1,3-diol: A polyol used in the synthesis of various esters.
Glycerol trioleate: A triglyceride with similar ester linkages but different fatty acid composition.
Uniqueness
What sets [3-octadeca-9,12-dienoyloxy-2,2-bis(octadeca-9,12-dienoyloxymethyl)propyl] octadeca-9,12-dienoate apart is its complex structure, which combines multiple ester linkages and long-chain unsaturated fatty acids. This unique combination imparts distinct physical and chemical properties, making it valuable in diverse research and industrial applications .
Eigenschaften
CAS-Nummer |
58552-97-9 |
|---|---|
Molekularformel |
C77H132O8 |
Molekulargewicht |
1185.9 g/mol |
IUPAC-Name |
[3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-[[(9Z,12Z)-octadeca-9,12-dienoyl]oxymethyl]-2-[[(9E,12E)-octadeca-9,12-dienoyl]oxymethyl]propyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C77H132O8/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-73(78)82-69-77(70-83-74(79)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,71-84-75(80)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)72-85-76(81)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h21-28,33-40H,5-20,29-32,41-72H2,1-4H3/b25-21-,26-22-,27-23-,28-24+,37-33-,38-34-,39-35-,40-36+ |
InChI-Schlüssel |
FEAPLHZEJWLJRC-HOMBQJOVSA-N |
Isomerische SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)(COC(=O)CCCCCCCC=CCC=CCCCCC)COC(=O)CCCCCCCC=CCC=CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


